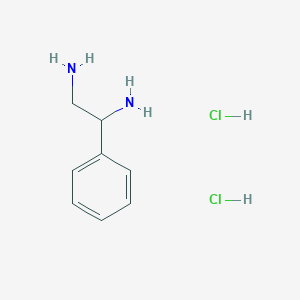

1-Phenylethane-1,2-diamine dihydrochloride

Description

Significance of Vicinal Diamines in Organic Chemistry

Vicinal diamines, or 1,2-diamines, are organic compounds containing two amino groups on adjacent carbon atoms. This structural motif is of paramount importance in organic chemistry for several reasons. They are integral components of numerous natural products and medicinally active agents. nih.govresearchgate.net Furthermore, vicinal diamines serve as crucial building blocks in organic synthesis, providing pathways to more complex molecules. researchgate.netnih.gov

In the realm of asymmetric synthesis, chiral vicinal diamines and their derivatives are extensively used as chiral auxiliaries, organocatalysts, and ligands for transition-metal catalysts. nih.govrsc.org Their ability to form stable chelate complexes with metal ions makes them particularly effective as bidentate ligands in coordination chemistry, enabling a high degree of stereocontrol in catalytic reactions. cymitquimica.com The development of efficient synthetic routes to access enantioenriched 1,2-diamines is a major focus of modern chemical research due to their broad utility. rsc.orgrsc.org

Overview of 1-Phenylethane-1,2-diamine (B1297429) Dihydrochloride (B599025) as a Chiral Scaffold

1-Phenylethane-1,2-diamine is a chiral molecule, existing as a pair of enantiomers. Its dihydrochloride salt retains this chirality, making it a valuable "chiral scaffold." This term refers to a core molecular framework that can be used to build more complex chiral molecules, often imparting its own stereochemical properties to the final product. The presence of the phenyl group provides steric bulk and rigidity, which are often crucial for achieving high levels of enantioselectivity in asymmetric transformations.

Chiral diamines like 1-phenylethane-1,2-diamine are considered "privileged scaffolds" because they are capable of providing useful ligands for a wide variety of different catalytic asymmetric reactions. By modifying the amine groups, researchers can synthesize a library of derivatives, such as amides, sulfonamides, or imines, which can then be employed as ligands in catalysis or as key intermediates. For example, derivatives of similar chiral diamines, like 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN), are foundational to catalysts used in asymmetric hydrogenation and transfer hydrogenation, pioneered by Nobel laureate Ryōji Noyori. wikipedia.org The structural and electronic properties of 1-phenylethane-1,2-diamine make it a suitable candidate for developing novel catalysts for similar stereoselective transformations.

Scope of Academic Inquiry and Research Focus

The academic inquiry surrounding 1-phenylethane-1,2-diamine dihydrochloride and related chiral vicinal diamines is broad and primarily centered on asymmetric catalysis and the synthesis of biologically active molecules. Key areas of research include:

Development of Novel Chiral Ligands: Researchers focus on synthesizing derivatives of chiral diamines to act as ligands for transition metals like rhodium, ruthenium, and iridium. nih.govresearchgate.net These metal complexes are then tested as catalysts in reactions such as asymmetric hydrogenation, hydroamination, and carbon-carbon bond-forming reactions. nih.govnih.gov

Organocatalysis: The diamine scaffold is used to design and synthesize bifunctional organocatalysts, which are small organic molecules that can catalyze reactions without a metal center. These catalysts are often employed in Michael additions, aldol (B89426) reactions, and Mannich reactions.

Synthesis of Bioactive Compounds: The vicinal diamine motif is present in many pharmaceuticals and natural products. rsc.orgacs.org Consequently, significant research is dedicated to incorporating scaffolds like 1-phenylethane-1,2-diamine into the synthesis of new therapeutic agents and agrochemicals. cymitquimica.comnih.gov

Biomimetic Catalysis: There is growing interest in developing chiral diamine-based catalysts that mimic the function of enzymes, capable of performing highly selective reactions in environmentally benign solvents like water. chemrxiv.org

The overarching goal of this research is to develop practical, efficient, and highly selective methods for synthesizing enantiomerically pure compounds, which are critical for the pharmaceutical and fine chemical industries.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-6-8(10)7-4-2-1-3-5-7;;/h1-5,8H,6,9-10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHIGOVJILOQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507283 | |

| Record name | 1-Phenylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16635-94-2 | |

| Record name | 1-Phenylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylethane 1,2 Diamine and Its Dihydrochloride Salt

Historical and Classical Synthetic Routes

The synthesis of racemic 1-Phenylethane-1,2-diamine (B1297429) has been approached through several established chemical methods. These routes typically involve the transformation of functionalized precursors to introduce the two amine groups.

Preparation from 1-Phenyl-1-acetylamino-2-acetylaminoethane

One of the classical methods for preparing 1-Phenylethane-1,2-diamine dihydrochloride (B599025) involves the hydrolysis of a diacetylated precursor. This straightforward approach utilizes acidic conditions to remove the acetyl protecting groups from both nitrogen atoms simultaneously.

The synthesis begins with 1-Phenyl-1-acetylamino-2-acetylaminoethane, which is subjected to strong acidic conditions. A mixture of the diacetylated compound and concentrated hydrochloric acid is refluxed for an extended period, typically around 15 hours. prepchem.com During this process, the amide linkages are hydrolyzed, yielding the free diamine. As the reaction mixture cools, the product, 1-Phenylethane-1,2-diamine, crystallizes out of the solution in its dihydrochloride salt form due to the excess hydrochloric acid present. prepchem.com The resulting solid can then be isolated by filtration and washed with organic solvents like acetone (B3395972) and ether to remove impurities, yielding the final product. prepchem.com

Table 1: Synthesis via Hydrolysis of Diacetylated Precursor

| Reactant | Reagent | Conditions | Product | Yield |

|---|

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, providing a pathway to synthesize amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This strategy can be adapted to produce 1-Phenylethane-1,2-diamine, typically starting from a precursor containing a carbonyl group and another nitrogen functionality.

The general process involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction to an amine. youtube.com For the synthesis of 1-Phenylethane-1,2-diamine, a suitable starting material could be an α-amino ketone or an α-nitro ketone.

In a hypothetical pathway starting from α-aminoacetophenone, the ketone's carbonyl group would first react with an ammonia (B1221849) source under mildly acidic conditions to form an imine. youtube.com This intermediate is not typically isolated but is reduced in situ to the corresponding diamine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial ketone but are reactive towards the protonated imine intermediate. masterorganicchemistry.comyoutube.com The choice of reducing agent allows for a "one-pot" procedure where the carbonyl compound, amine source, and reducing agent are all combined. youtube.com

Enantioselective Synthesis of 1-Phenylethane-1,2-diamine Enantiomers

The presence of a stereocenter in 1-Phenylethane-1,2-diamine means it can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this and other vicinal diamines is of significant interest and is often achieved through asymmetric catalysis or by using chiral auxiliaries. rsc.org

Asymmetric Catalysis in Diamine Synthesis

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of chiral molecules, including 1,2-diamines. rsc.org These methods utilize a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereochemical outcome of the reaction. chemrxiv.org

Derivatization and Subsequent Reduction Approaches for Chiral Diamines

An alternative to direct asymmetric catalysis involves the use of chiral derivatizing agents, also known as chiral auxiliaries. wikipedia.org This strategy involves reacting a prochiral substrate or a racemic mixture with a single enantiomer of a chiral auxiliary to form diastereomers. These diastereomers possess different physical properties and can be separated by standard laboratory techniques like crystallization or chromatography.

In the context of 1-Phenylethane-1,2-diamine synthesis, a precursor molecule could be condensed with a chiral auxiliary. For example, a method analogous to the synthesis of chiral 1-phenylethan-1-amine involves condensing a ketone with a chiral sulfinamide (e.g., tert-butanesulfinamide) to form a diastereomeric sulfinylimine. youtube.com This intermediate can then be stereoselectively reduced, where the chiral auxiliary directs the approach of the reducing agent to one face of the C=N double bond. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched amine. Applying this principle, a suitable precursor to 1-Phenylethane-1,2-diamine could be derivatized and then reduced to establish the desired stereochemistry at the chiral center.

Dihydrochloride Salt Formation and Purification Strategies

The final step in many synthetic preparations is the conversion of the free diamine into a stable, crystalline salt, which facilitates handling, storage, and purification. For 1-Phenylethane-1,2-diamine, the dihydrochloride salt is common.

The formation of the dihydrochloride salt is a straightforward acid-base reaction. As described in the hydrolysis route (Section 2.1.1), when the synthesis is conducted in concentrated hydrochloric acid, the salt precipitates directly from the reaction mixture upon cooling. prepchem.com

Alternatively, if the diamine is first isolated as the free base, it can be converted to the dihydrochloride salt in a separate purification step. The crude diamine is dissolved in a suitable solvent, and then a solution of hydrochloric acid is added. A general procedure for purifying diamines involves dissolving the crude base in a mixture of concentrated hydrochloric acid and water, sometimes with the addition of a reducing agent like stannous chloride to prevent oxidation. orgsyn.org The solution can be treated with decolorizing charcoal to remove colored impurities. The purified dihydrochloride salt is then precipitated by adding more concentrated hydrochloric acid and cooling the mixture in an ice bath. orgsyn.org The resulting crystals are collected by filtration, washed with a small amount of cold concentrated hydrochloric acid to remove soluble impurities, and then dried under vacuum. orgsyn.org

Table 2: Summary of Purification Steps for Dihydrochloride Salt

| Step | Procedure | Purpose |

|---|---|---|

| 1. Dissolution | Dissolve crude diamine in aqueous HCl, possibly with stannous chloride. | Bring the compound into solution and prevent oxidation. |

| 2. Decolorization | Treat the hot solution with decolorizing charcoal and filter. | Remove colored impurities. |

| 3. Precipitation | Add concentrated HCl to the hot filtrate and cool in an ice-salt bath. | Crystallize the purified dihydrochloride salt. |

| 4. Isolation | Filter the colorless crystals by suction. | Separate the solid product from the liquid. |

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of 1-phenylethane-1,2-diamine is a significant area of research, driven by the utility of these compounds as chiral ligands in asymmetric catalysis and as building blocks for pharmaceuticals. Methodologies for creating these analogues often focus on introducing substituents on the phenyl ring or on the nitrogen atoms, as well as creating chiral variants.

A variety of catalytic asymmetric methods have been developed for the synthesis of chiral 1,2-diamines. These methods are crucial for obtaining enantiomerically pure or enriched products, which are often required for applications in asymmetric synthesis. Key strategies include:

Catalytic Asymmetric Diamination of Alkenes: This approach involves the direct introduction of two amino groups across a carbon-carbon double bond in an enantioselective manner. For instance, styrenes can undergo vicinal diamination using a chirally modified aryliodine(I) catalyst with a terminal oxidant like 3-chloroperbenzoic acid organic-chemistry.org.

Ring-Opening of Aziridines: The aminolysis of meso-aziridines, catalyzed by metal complexes, provides a powerful route to chiral 1,2-diamines. Various catalysts, including those based on indium, scandium, and iron, have been shown to be effective for this transformation, yielding valuable diamines in good to excellent yields organic-chemistry.org.

Reductive Amination: As mentioned for the parent compound, reductive amination is a highly versatile method for creating N-substituted derivatives. By choosing different primary or secondary amines to react with a carbonyl precursor, a wide range of N-alkyl and N-aryl derivatives can be synthesized masterorganicchemistry.comyoutube.comorganic-chemistry.orgyoutube.com. For example, N,N'-dialkylalkanediamines can be prepared by reacting a dihaloalkane with a lower alkylamine google.com.

Specific examples of the synthesis of structural analogues include the preparation of N-substituted diamines as shown in the following table, which summarizes a visible-light-induced multicomponent decarboxylative reaction to produce various 1,2-diamine derivatives rsc.org.

Table 1: Synthesis of Substituted 1-Arylethane-1,2-diamine Derivatives

| Entry | Phenyl Ring Substituent (Ar) | N1-Substituent | N2-Substituent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methylphenyl | 4-Methoxyphenyl | Phenyl | N¹-(4-methoxyphenyl)-N²-phenyl-1-(p-tolyl)ethane-1,2-diamine | 75 |

| 2 | Phenyl | 4-Methoxyphenyl | Phenyl | N¹-(4-methoxyphenyl)-N¹,N²-diphenylethane-1,2-diamine | 88 |

Another approach involves the modification of a pre-existing diamine core. For instance, N,N'-disubstituted cyclic 1,2-diamines can be synthesized from (1R,2R)-1,2-diaminocyclohexane, a structural analogue of 1-phenylethane-1,2-diamine where the phenyl group is replaced by a cyclohexane (B81311) ring researchgate.net.

The synthesis of 1,2-disubstituted adamantane (B196018) derivatives, which can be considered sterically hindered analogues, has also been reported. One route involves a Curtius rearrangement followed by a Leuckart–Wallach reaction to yield a 1,2-diamine hydrochloride salt nih.gov.

The following table presents a summary of different synthetic methods for preparing 1,2-diamines, which can be adapted for the synthesis of analogues of 1-phenylethane-1,2-diamine.

Table 2: General Synthetic Methodologies for 1,2-Diamines

| Method | Starting Materials | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Hydrolysis | N,N'-Diacetyl-1-phenylethylenediamine | Concentrated HCl | 1-Phenylethane-1,2-diamine dihydrochloride |

| Reductive Amination | Aldehydes/Ketones, Amines | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | N-Substituted 1,2-diamines |

| Diamination of Alkenes | Alkenes (e.g., Styrene) | Transition metal catalysts (e.g., Rh, Pd), Nitrogen source | Vicinal diamines |

| Aziridine Ring-Opening | meso-Aziridines, Amines | Lewis acids (e.g., InBr₃, Sc(OTf)₃) | Chiral 1,2-diamines |

Stereochemical Resolution and Enantiomeric Purity Assessment

Principles of Racemate Resolution for 1-Phenylethane-1,2-diamine (B1297429)

The fundamental principle behind resolving racemic amines like 1-phenylethane-1,2-diamine is to introduce another chiral molecule, known as a resolving agent. This reaction creates a pair of diastereomers with distinct solubilities, melting points, or chromatographic retention times, allowing for their physical separation.

One of the most established and industrially viable methods for resolving chiral amines is through the formation of diastereomeric salts. libretexts.org This technique leverages the basic nature of the amino groups in 1-phenylethane-1,2-diamine, which readily react with a chiral acid to form salts.

The process involves dissolving the racemic diamine and an enantiomerically pure chiral acid in a suitable solvent. The resulting diastereomeric salts, for instance, [(R)-diamine·(R)-acid] and [(S)-diamine·(R)-acid], are no longer mirror images and exhibit different physicochemical properties. libretexts.org The key to a successful resolution is the difference in solubility between these two diastereomeric salts in the chosen solvent system. Through careful control of conditions such as temperature and concentration, the less soluble diastereomeric salt will preferentially crystallize out of the solution.

This crystalline salt is then isolated by filtration. Subsequently, a simple acid-base workup is performed to break the salt apart, liberating the enantiomerically enriched diamine from the chiral resolving agent. The resolving agent can often be recovered and recycled. For diamines, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are commonly employed as resolving agents. libretexts.org The efficiency of the resolution is highly dependent on the choice of both the resolving agent and the solvent, often requiring empirical screening to identify the optimal combination. A single crystallization may only provide partial separation, necessitating further recrystallizations to achieve high enantiomeric purity. reddit.com

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid |

An alternative to crystallization is the separation of diastereomers via chromatography. In this approach, the racemic 1-phenylethane-1,2-diamine is reacted with a chiral derivatizing agent (CDA) to form a covalent bond, yielding a mixture of diastereomers. nih.gov These diastereomeric derivatives can then be separated using standard, non-chiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The derivatization must proceed to completion to ensure that the ratio of the diastereomeric products accurately reflects the original enantiomeric ratio of the amine. Common CDAs for primary amines include Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and N-trifluoroacetylprolyl chloride. The resulting diastereomeric amides can be separated on a standard silica (B1680970) or C18 column. After separation, the derivatizing group can be cleaved to yield the pure enantiomers, although this method is more commonly used for analytical purposes to determine enantiomeric excess rather than for preparative-scale separation.

Chiral Recognition Mechanisms in Resolution Processes

The success of any chiral resolution hinges on the principle of chiral recognition: the ability of the chiral resolving agent or chiral stationary phase to interact differently with each enantiomer of the racemate. In the case of diastereomeric salt formation with 1-phenylethane-1,2-diamine, this recognition occurs in the crystal lattice.

The formation of the less soluble salt is driven by a more stable, lower-energy crystal packing arrangement. This stability arises from a combination of specific intermolecular interactions between the ions of the diamine and the chiral acid. These interactions can include:

Hydrogen Bonding: The two amino groups of the diamine and the functional groups (e.g., carboxyl and hydroxyl groups) of the chiral acid (like tartaric acid) can form a complex, three-dimensional network of hydrogen bonds. The precise spatial fit between one enantiomer and the resolving agent may allow for stronger or more numerous hydrogen bonds, leading to a more stable lattice.

Ionic Interactions: The primary interaction is the electrostatic attraction between the protonated aminium groups of the diamine and the carboxylate groups of the acid.

Steric Hindrance: The phenyl group on the diamine and the bulky groups on the resolving agent can lead to steric repulsion. The diastereomer that can pack more efficiently to minimize this repulsion will be more stable and thus less soluble.

This concept is often explained by the "three-point interaction model," which posits that a minimum of three points of interaction are needed for effective chiral discrimination. The combination of these interactions creates a unique energetic landscape for each diastereomer, leading to the crucial difference in solubility that enables separation by crystallization.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer. However, a major drawback of this method is that the maximum theoretical yield for a single enantiomer is only 50%.

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This continuous conversion of the unwanted enantiomer into the racemate allows the kinetic resolution to theoretically convert 100% of the starting material into a single, desired enantiomer. phenomenex.com

For primary amines, chemoenzymatic DKR is a powerful technique. This process typically involves:

An Enzyme: A lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of the amine.

An Acyl Donor: A simple acyl source like isopropyl acetate (B1210297) is used.

A Racemization Catalyst: A metal catalyst, often based on ruthenium, is used to rapidly interconvert the amine enantiomers (racemize the unreacted, slower-reacting enantiomer).

While specific studies on 1-phenylethane-1,2-diamine are not prevalent, extensive research on the structurally analogous 1-phenylethylamine (B125046) demonstrates the high efficiency of this method, achieving high yields and excellent enantiomeric excess. phenomenex.comnih.gov This approach represents a highly efficient strategy for producing enantiopure chiral amines.

Advanced Crystallization-Based Chiral Separation Methods

Beyond classical diastereomeric salt formation, more advanced crystallization techniques exist. One such method is preferential crystallization , also known as resolution by entrainment. This method is only applicable to racemic mixtures that crystallize as a conglomerate—a physical mixture of separate crystals of the (R)- and (S)-enantiomers—rather than as a racemic compound where both enantiomers are present in the same crystal unit cell.

If 1-phenylethane-1,2-diamine dihydrochloride (B599025) forms a conglomerate, preferential crystallization could be applied. The process involves creating a supersaturated solution of the racemate and then seeding it with crystals of one pure enantiomer. This "entrains" the crystallization of only that enantiomer, which can then be harvested by filtration before the other enantiomer begins to crystallize spontaneously. The process can then be repeated by adding more racemic material and seeding with the opposite enantiomer to isolate it from the mother liquor. This method avoids the need for a resolving agent but requires careful control over crystallization kinetics.

Methodologies for Enantiomeric Excess Determination

Once a resolution has been performed, it is crucial to determine its effectiveness by measuring the enantiomeric excess (ee) of the product. Enantiomeric excess is a measure of purity, defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. The enantiomers are passed through a column containing a chiral stationary phase (CSP). phenomenex.com The CSP interacts differently with each enantiomer, leading to different retention times and thus separation of the two peaks. Polysaccharide-based and protein-based CSPs are often effective for separating chiral amines. researchgate.net The ratio of the peak areas directly corresponds to the ratio of the enantiomers.

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase. However, for amines like 1-phenylethane-1,2-diamine, derivatization is often necessary to increase volatility and improve peak shape. The diamine can be reacted with an achiral derivatizing agent (e.g., trifluoroacetic anhydride) before analysis on a chiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated in a chiral environment. This can be achieved by:

Using a Chiral Solvating Agent (CSA): Adding a CSA to the NMR sample can induce small chemical shift differences between the signals of the two enantiomers.

Using a Chiral Shift Reagent: Lanthanide-based chiral shift reagents can be added to cause large, distinct shifts in the signals of the enantiomers.

Derivatization: Reacting the diamine with a chiral derivatizing agent (like Mosher's acid) creates diastereomers. The diastereomers will have distinct NMR signals (e.g., for protons close to the stereocenter), and the integration of these signals can be used to determine the enantiomeric ratio.

Table 2: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy, broad applicability, direct analysis. | Requires specialized, often expensive, chiral columns. |

| Chiral GC | Differential interaction with a chiral stationary phase. | High resolution and sensitivity. | Often requires derivatization for polar analytes like diamines. |

| NMR Spectroscopy | Diastereomeric interactions with chiral agents (solvating, shift, or derivatizing). | Rapid analysis, provides structural information. | Lower sensitivity, may require expensive chiral reagents, potential for kinetic resolution during derivatization. |

Coordination Chemistry and Transition Metal Complexes of 1 Phenylethane 1,2 Diamine

Ligand Properties and Chelation Modes of 1-Phenylethane-1,2-diamine (B1297429)

1-Phenylethane-1,2-diamine is a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This coordination forms a five-membered chelate ring, a stable arrangement in coordination chemistry. The presence of a phenyl group on the carbon atom adjacent to one of the amino groups introduces significant steric bulk and stereochemical considerations.

When 1-Phenylethane-1,2-diamine coordinates to a metal, the five-membered chelate ring is not planar and adopts a puckered conformation, which can be described as either a δ or λ conformation. The substituent phenyl group can be oriented in either an axial or an equatorial position relative to the plane of the chelate ring. The interplay between the chelate ring conformation and the orientation of the phenyl group is a central theme in the conformational analysis of its metal complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 1-Phenylethane-1,2-diamine typically involves the reaction of a metal salt with the free diamine or its dihydrochloride (B599025) salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Cobalt(III) Complexes and their Conformational Analysis

The conformational analysis of tetracyna((R)-1-phenylethane-1,2-diamine)cobaltate(III), [Co(CN)₄L]⁻, and tetraammine((R)-1-phenylethane-1,2-diamine)cobalt(III), [Co(NH₃)₄L]³⁺, where L is (R)-1-phenylethane-1,2-diamine, has been investigated using proton nuclear magnetic resonance (¹H NMR) spectroscopy. researchgate.net The analysis, based on the vicinal proton coupling constants of the -CH-CH₂- fragment, reveals a preference for the phenyl group to be in an equatorial orientation. researchgate.net For [Co(CN)₄L]⁻, the mole fraction of the λ conformer (nλ) was determined to be 0.87 ± 0.05, and for [Co(NH₃)₄L]³⁺, it was 0.84 ± 0.11. researchgate.net These values indicate that the conformer with the equatorially oriented phenyl group is the more stable and thus more populated isomer.

Molybdenum(0) Complexes and their Conformational Analysis

A similar conformational analysis has been performed on the tetracarbonyl((R)-1-phenylethane-1,2-diamine)molybdenum(0) complex, [Mo(CO)₄L]. researchgate.net In this octahedral complex, the phenyl group also shows a preference for the equatorial orientation, with a calculated nλ value of 0.77 ± 0.01. researchgate.net This finding is consistent with the behavior observed in the cobalt(III) complexes, suggesting that steric hindrance from the bulky phenyl group is a significant factor in determining the preferred conformation of the chelate ring.

Platinum(II) Complexes and their Conformational Analysis

The conformational analysis of the bis((R)-1-phenylethane-1,2-diamine)platinum(II) complex, [PtL₂]²⁺, presents a more complex scenario. researchgate.net In this square planar complex, it was found that the λλ and δλ configurations were equally populated. researchgate.net However, the δδ configuration was found to be 3.4 kJ mol⁻¹ less favored. researchgate.net This indicates a delicate balance of steric and electronic factors influencing the conformational preferences in the platinum(II) complex.

Nickel(II) Complexes: Synthesis and Structural Characterization

While the coordination chemistry of 1-phenylethane-1,2-diamine with several transition metals has been explored, detailed studies on the synthesis and structural characterization of its Nickel(II) complexes are not as extensively documented in the readily available scientific literature. General principles of coordination chemistry suggest that Nickel(II), with its d⁸ electron configuration, can form stable complexes with diamine ligands. These complexes can adopt various geometries, such as square planar or octahedral, depending on the other ligands present in the coordination sphere. Further research is needed to fully characterize the structural and conformational properties of Nickel(II) complexes with 1-phenylethane-1,2-diamine.

Conformational Analysis of Coordinated 1-Phenylethane-1,2-diamine Ligands

The conformational analysis of the coordinated 1-phenylethane-1,2-diamine ligand is a recurring theme in the study of its metal complexes. The primary method for this analysis has been ¹H NMR spectroscopy, specifically by examining the vicinal proton coupling constants of the ethylene backbone of the diamine. This technique allows for the determination of the relative populations of the λ and δ conformers of the chelate ring.

A consistent finding across the studied octahedral complexes of Co(III) and Mo(0) is the pronounced preference for the phenyl group to occupy an equatorial position. researchgate.net This preference is driven by the minimization of steric interactions between the bulky phenyl group and the other ligands in the coordination sphere. The following table summarizes the mole fractions of the λ conformer (nλ), which corresponds to the equatorial orientation of the phenyl group, for various complexes.

| Complex | nλ (Mole fraction of λ conformer) |

| [Co(CN)₄((R)-1-phenylethane-1,2-diamine)]⁻ | 0.87 ± 0.05 |

| [Co(NH₃)₄((R)-1-phenylethane-1,2-diamine)]³⁺ | 0.84 ± 0.11 |

| [Mo(CO)₄((R)-1-phenylethane-1,2-diamine)] | 0.77 ± 0.01 |

In the case of the square planar bis(diamine)platinum(II) complex, the conformational landscape is more nuanced, with multiple configurations being accessible. researchgate.net The equal population of the λλ and δλ configurations suggests that the energetic differences between these forms are minimal. researchgate.net

Spectroscopic Techniques (e.g., ¹H NMR) in Conformational Assignment

The determination of the conformational structure of complexes containing 1-phenylethane-1,2-diamine relies heavily on spectroscopic methods, with proton Nuclear Magnetic Resonance (¹H NMR) being a particularly powerful tool. publish.csiro.aunih.gov For diamagnetic complexes, the analysis of vicinal proton coupling constants (³J) within the -CH-CH₂- fragment of the coordinated diamine ligand allows for a detailed conformational analysis. publish.csiro.au

This method is based on the Karplus relationship, which correlates the dihedral angle between adjacent protons to the magnitude of the ³J coupling constant. By measuring these coupling constants from the ¹H NMR spectrum, researchers can calculate the populations of the possible chelate ring conformations, typically the λ and δ puckered forms. publish.csiro.au In solution, these conformations are often in dynamic equilibrium. nih.gov Variable temperature NMR spectroscopy can provide further insights into the energetics of this equilibrium. nih.gov

The analysis involves solving a set of equations that relate the observed, time-averaged coupling constants to the mole fractions and the specific coupling constants of the individual conformers. This approach has been successfully applied to a range of diamagnetic octahedral and square planar complexes to elucidate the preferred conformation of the 1-phenylethane-1,2-diamine ligand. publish.csiro.au Other spectroscopic techniques such as Circular Dichroism (CD) and X-ray crystallography are also employed to corroborate the conformational assignments made by NMR. nih.gov

Influence of Metal Center and Ancillary Ligands on Ligand Conformation

The conformational preference of the 1-phenylethane-1,2-diamine ligand is not solely an intrinsic property but is significantly influenced by the coordination environment, including the identity of the central metal ion and the nature of the other ligands (ancillary ligands) in the complex. publish.csiro.auresearchgate.net

The metal center affects the metal-nitrogen (M-N) bond lengths and the N-M-N bite angle of the chelate ring. These geometric constraints imposed by different metals can alter the stability of the λ and δ conformations. For instance, studies on a series of (R)-1-phenylethane-1,2-diamine complexes with cobalt(III), molybdenum(0), and platinum(II) have shown that while the general conformational preferences are similar, subtle differences exist depending on the metal's coordination geometry (octahedral vs. square planar). publish.csiro.au

Ancillary ligands play a crucial role through steric and electronic effects. nih.gov Bulky ancillary ligands can sterically interact with the phenyl group of the 1-phenylethane-1,2-diamine ligand, thereby influencing its orientation and the pucker of the chelate ring. researchgate.net Electronically, the donor/acceptor properties of ancillary ligands can modify the electron density at the metal center, which in turn affects the strength of the M-N bonds and can influence the conformational equilibrium. nih.gov The interplay between the diamine ligand, the metal center, and the ancillary ligands dictates the final, lowest-energy conformation of the complex. nih.gov

Stereoelectronic Effects on Substituent Orientation (e.g., Phenyl Group Equatorial Preference)

In complexes of 1-phenylethane-1,2-diamine, the five-membered chelate ring adopts a puckered (gauche) conformation to relieve steric strain. This puckering creates two distinct positions for substituents on the carbon atoms: axial and equatorial. The bulky phenyl group on the chiral carbon atom shows a strong preference for the sterically less hindered equatorial orientation. publish.csiro.au

This preference is a classic example of a stereoelectronic effect, where the minimization of non-bonded steric interactions is the primary driving force. An axial orientation would lead to significant 1,3-diaxial interactions with atoms of the ancillary ligands or the metal center, destabilizing that conformation. ¹H NMR studies have quantified this preference. For example, in octahedral complexes such as [Co(CN)₄L]⁻, [Co(NH₃)₄L]³⁺, and [Mo(CO)₄L] (where L = (R)-1-phenylethane-1,2-diamine), the mole fraction of the conformer with the equatorially oriented phenyl group (nλ) was found to be consistently high. publish.csiro.au

| Complex | Metal Center | Coordination Geometry | Mole Fraction of Equatorial Conformer (nλ) |

|---|---|---|---|

| [Co(CN)₄L]⁻ | Cobalt(III) | Octahedral | 0.87 ± 0.05 |

| [Co(NH₃)₄L]³⁺ | Cobalt(III) | Octahedral | 0.84 ± 0.11 |

| [Mo(CO)₄L] | Molybdenum(0) | Octahedral | 0.77 ± 0.01 |

This strong equatorial preference is a key factor in the application of these complexes in asymmetric catalysis, as it leads to a well-defined and predictable chiral environment around the metal center.

Application of 1-Phenylethane-1,2-diamine Complexes in Catalysis

Complexes derived from 1-phenylethane-1,2-diamine and its analogues are highly valued in the field of catalysis, particularly for reactions where control of stereochemistry is crucial. sigmaaldrich.com The inherent chirality of the ligand can be effectively transferred to the products of a catalytic reaction.

Asymmetric Catalysis Utilizing Chiral Diamine Ligands

Chiral vicinal diamines, including 1-phenylethane-1,2-diamine, are considered "privileged ligands" in asymmetric catalysis. sigmaaldrich.comresearchgate.net Their complexes with transition metals such as ruthenium, rhodium, iridium, palladium, and copper are effective catalysts for a wide array of enantioselective transformations. nih.govnih.govnih.gov

A prominent application is in asymmetric hydrogenation and asymmetric transfer hydrogenation of prochiral ketones and imines. nih.govnih.govacs.org For instance, iridium complexes of chiral diamine ligands are highly efficient catalysts for the asymmetric transfer hydrogenation of functionalized ketones, producing optically active secondary alcohols with excellent enantioselectivities (up to 99% ee). nih.govacs.org Similarly, ruthenium complexes containing diamine ligands are used for the asymmetric hydrogenation of benzophenones. nih.gov The success of these catalytic systems stems from the formation of a rigid and well-defined chiral pocket around the metal center, which effectively differentiates between the two prochiral faces of the substrate.

Other important applications include:

Palladium-catalyzed allylic amination: Chiral diamine ligands can induce high enantioselectivity in the formation of C-N bonds. nih.gov

Copper-catalyzed reactions: Diamine-copper complexes have been used for the asymmetric amination of enecarbamates. ua.es

Ring-opening of aziridines: Metal complexes of chiral diamines can catalyze the enantioselective ring-opening of meso-aziridines to produce chiral 1,2-diamine derivatives. ua.es

The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation. chemrxiv.org

Mechanistic Aspects of Catalytic Cycles Involving Diamine Ligands

Understanding the mechanism of catalytic cycles involving diamine ligands is essential for catalyst improvement and the development of new reactions. The diamine ligand typically remains coordinated to the metal center throughout the catalytic cycle, serving as a chiral auxiliary that influences the stereochemical outcome of each step.

In asymmetric transfer hydrogenation catalyzed by Ru(II)-diamine complexes, a common mechanism involves the formation of a metal-hydride species. The catalytic cycle generally proceeds through the following key steps:

Formation of the Active Catalyst: The pre-catalyst reacts with a hydrogen source (e.g., isopropanol or formic acid) to generate a reactive metal-hydride species.

Substrate Coordination: The prochiral ketone or imine coordinates to the metal center.

Hydride Transfer: The hydride is transferred from the metal to the coordinated substrate. This step is typically the enantiodetermining step, where the chiral environment created by the diamine ligand directs the hydride to one of the two prochiral faces of the substrate.

Product Release and Catalyst Regeneration: The chiral product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

A proposed catalytic cycle for the hydrocupration of an enamine using a copper-diamine complex illustrates a similar principle. ua.es The cycle begins with the formation of a copper-hydride (CuH) species, which then undergoes an enantiodetermining insertion into the enamine. Subsequent oxidation and transmetalation steps yield the chiral diamine product and regenerate the active CuH catalyst. ua.es The stereocontrol exerted by the diamine ligand in the transition state of the insertion step is critical for achieving high enantioselectivity. ua.es

Applications in Advanced Organic Transformations and Materials Science

1-Phenylethane-1,2-diamine (B1297429) as a Versatile Synthetic Intermediate

The structural characteristics of 1-phenylethane-1,2-diamine, featuring a phenyl group and two amine functionalities, make it a highly adaptable intermediate in organic synthesis. The presence of two reactive amine sites allows for the construction of diverse molecular architectures.

Building Block for Complex Organic Molecules

1-Phenylethane-1,2-diamine serves as a fundamental building block for creating larger, more intricate organic structures. Its bifunctional nature enables it to react at two points, facilitating the extension of molecular chains or the formation of heterocyclic systems. This capability is crucial in combinatorial chemistry, where diverse compound libraries are generated for screening purposes, and in the synthesis of specialized ligands for metal catalysis.

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, vicinal diamines like 1-phenylethane-1,2-diamine are valuable precursors. chemimpex.com The dihydrochloride (B599025) salt is often used to improve stability and handling. These compounds are integral to the synthesis of various heterocyclic structures that form the core of many biologically active molecules. For example, phenylenediamine derivatives are used as intermediates in the manufacturing of certain pharmaceuticals. chemimpex.com

Role in Agrochemical Development

While the broader class of phenylenediamines serves as crucial intermediates in the manufacture of agrochemicals, specific documentation detailing the role of 1-phenylethane-1,2-diamine in this sector is not extensively available in public literature. chemimpex.com Generally, such diamines can be precursors to pesticides and other crop protection agents.

Formation of Specialized Derivatives

The reactivity of the amine groups in 1-phenylethane-1,2-diamine allows for its conversion into a variety of specialized derivatives with unique chemical and physical properties.

Synthesis of Thiadiazole Derivatives from 1,2-Diamino-2-phenylethane Dihydrochloride

Thiadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. nih.govdovepress.com The 2-amino-1,3,4-thiadiazole (B1665364) core, in particular, is a promising scaffold for developing new therapeutic agents, including those with antimicrobial or anticancer properties. nih.govdovepress.com

The synthesis of 2-amino-1,3,4-thiadiazole derivatives often begins with thiosemicarbazide (B42300), which can be cyclized with various reagents. mjcce.org.mk While direct synthesis from 1-phenylethane-1,2-diamine is not the most common route, the diamine can be chemically transformed into an intermediate, such as a thiosemicarbazide derivative, which then undergoes cyclization to form the thiadiazole ring. This multi-step process allows the incorporation of the phenylethyl backbone into the final thiadiazole structure.

Table 1: Common Synthetic Pathways to Thiadiazole Derivatives

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide | Substituted Nitriles | 2-Amino-1,3,4-thiadiazoles | mjcce.org.mk |

| Thiosemicarbazones | Ethyl-2-chloroacetoacetate | Thiazole-Thiadiazole Hybrids | mjcce.org.mk |

Preparation of Cyclohexane (B81311) Carboxamide Derivatives as Sensates

A significant application of 1-phenylethane-1,2-diamine is in the synthesis of novel cyclohexane carboxamide derivatives that function as "sensates". google.com These compounds are designed to impart sensory effects, such as cooling, and are used in a wide variety of consumer products. google.com

The synthesis involves coupling the diamine with a functionalized cyclohexane carboxylic acid derivative. google.com Specifically, a monoprotected form of the diamine can be reacted with a compound like (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxylic acid to form an amide bond. google.com This process allows for the creation of specific isomers with high cooling potency and a long-lasting sensory effect. google.com The use of chiral starting materials, such as (S)-1-phenylethane-1,2-diamine, enables the production of specific diastereomers of the final product. unifiedpatents.com

Table 2: Examples of Synthesized Cyclohexane Carboxamide Derivatives

| Diamine Precursor | Cyclohexane Moiety | Resulting Derivative Class | Application | Reference |

|---|---|---|---|---|

| (S)-1-Phenylethane-1,2-diamine | (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxylic acid | N-((S)-2-amino-1-phenylethyl)-2-isopropyl-5-methylcyclohexane-1-carboxamide | Physiological Coolants | google.com |

Exploration of 1,2-Nitroamine Derivatives

The synthesis of vicinal diamines, such as 1-phenylethane-1,2-diamine, is intricately linked to the chemistry of their corresponding 1,2-nitroamine precursors, often referred to as β-nitroamines. These derivatives serve as critical intermediates in synthetic pathways leading to the formation of 1,2-diamines. A prominent method involves the conjugate addition of an amine to a nitroolefin, followed by the reduction of the nitro group to an amine. This strategy is a cornerstone in the stereoselective synthesis of chiral diamines.

Research has demonstrated that the reaction between a nitroolefin and an amine source can be controlled to produce β-nitroamines with high diastereoselectivity. rsc.org Subsequent reduction of the nitro group, for instance using zinc and hydrochloric acid (Zn/HCl), yields the desired 1,2-diamine. rsc.org This two-step process allows for the construction of complex and functionally diverse diamine structures, which are valuable in various fields of chemistry. The versatility of this approach stems from the wide availability of substituted nitroolefins and amines, enabling access to a broad library of 1,2-diamine products.

The table below illustrates the general synthetic pathway from nitroolefins to 1,2-diamines, highlighting the role of the 1,2-nitroamine intermediate.

| Reactant 1 (Nitroolefin) | Reactant 2 (Amine Source) | Intermediate (β-Nitroamine) | Final Product (1,2-Diamine) |

| (E)-(2-nitrovinyl)benzene | Ammonia (B1221849) | 2-nitro-1-phenylethan-1-amine | 1-phenylethane-1,2-diamine |

| 1-nitroprop-1-ene | Benzylamine | N-benzyl-1-methyl-2-nitroethan-1-amine | N1-benzyl-1-methylpropane-1,2-diamine |

| 2-nitrobut-2-ene | Aniline | N-phenyl-2-methyl-3-nitrobutan-2-amine | 2-methyl-N2-phenylbutane-2,3-diamine |

Role in Reaction Mechanism Elucidation

Chiral diamines, including derivatives of 1-phenylethane-1,2-diamine, play a significant role in the elucidation of reaction mechanisms, particularly in the field of asymmetric catalysis. Their rigid and well-defined stereochemical structures make them excellent tools for probing the transition states of chemical reactions and understanding the origins of stereoselectivity.

One key application is their use as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. The parent compound, 1,2-diphenylethane-1,2-diamine (B1144217), has been shown to be an effective CSA for determining the enantiomeric purity of chiral carboxylic acids. hkbu.edu.hk By forming diastereomeric salt complexes, the diamine induces chemical shift non-equivalence in the NMR signals of the enantiomers, allowing for their quantification. This analytical capability is crucial for assessing the stereochemical outcome of a reaction, which is a fundamental aspect of its mechanism.

Furthermore, organocatalysts derived from chiral diamines are instrumental in providing insights into different reaction pathways, such as those involving enamine, iminium, hydrogen-bonding, and anion-binding catalysis. mdpi.com By systematically modifying the structure of the diamine scaffold and observing the effects on reaction rate and stereoselectivity, chemists can deduce critical information about the geometry of the transition state and the non-covalent interactions that govern the catalytic cycle.

| Mechanistic Investigation Area | Technique/Method | Information Gained |

| Stereochemical Outcome | NMR Spectroscopy with Chiral Diamine as CSA | Determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). hkbu.edu.hk |

| Asymmetric Catalysis | Systematic Catalyst Modification | Understanding of transition state geometry and key catalyst-substrate interactions. mdpi.com |

| Reaction Pathways | Kinetic Studies and Intermediate Trapping | Identification of active catalytic species (e.g., enamine, iminium ion) and rate-determining steps. mdpi.com |

Development of New Chemical Entities (NCEs)

1-Phenylethane-1,2-diamine dihydrochloride and its parent diamine are valuable chiral building blocks in the synthesis of New Chemical Entities (NCEs). An NCE is a compound that emerges from the drug discovery process and has a novel molecular structure that has not been previously approved as a therapeutic agent. ddregpharma.comazolifesciences.com The unique, stereochemically defined structure of 1-phenylethane-1,2-diamine makes it a privileged scaffold for constructing more complex molecules with potential pharmacological activity.

Chiral 1,2-diamine compounds are recognized as important structural units for the synthesis of pharmaceutical intermediates, particularly heterocyclic compounds which are prevalent in medicinal chemistry. google.com The diamine backbone can be incorporated into larger molecules to impart specific three-dimensional conformations, which are often critical for binding to biological targets like enzymes or receptors. ddregpharma.com Its two amino groups provide versatile handles for further chemical modification, allowing for the creation of diverse molecular libraries for high-throughput screening in drug discovery programs.

The development of NCEs is the foundation of pharmaceutical innovation, offering new treatments for diseases where existing therapies are inadequate. ddregpharma.com By serving as a starting point for the synthesis of these novel molecules, 1-phenylethane-1,2-diamine contributes directly to the pipeline of potential future medicines.

| Role of 1-Phenylethane-1,2-diamine | Resulting Molecular Class | Potential Application |

| Chiral Scaffold | Heterocyclic Compounds | Pharmaceutical Intermediates. google.com |

| Bidentate Ligand | Metal Complexes | Asymmetric Catalysis for NCE Synthesis. |

| Core Building Block | Peptidomimetics | Therapeutic Agents. |

Computational and Theoretical Investigations of 1 Phenylethane 1,2 Diamine and Its Complexes

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Validation

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of molecules. mdpi.com A typical DFT study on 1-phenylethane-1,2-diamine (B1297429) would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. From this, various electronic properties could be calculated.

For instance, DFT calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. These parameters are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. While general principles of DFT are well-established nih.gov, specific values and detailed electronic structure analysis for 1-phenylethane-1,2-diamine are not available in published research.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-Phenylethane-1,2-diamine This table is for illustrative purposes only, as specific research data is unavailable.

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 0.9 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and electronic transitions. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. researchgate.netscirp.org This approach calculates the energies of electronic excited states, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum.

A TD-DFT study on 1-phenylethane-1,2-diamine would predict its absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*). This information is valuable for understanding the photophysical properties of the molecule. However, no specific TD-DFT studies detailing the excited states of 1-phenylethane-1,2-diamine have been found in the literature.

Molecular Dynamics and Conformational Energy Landscape Analysis

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insight into the conformational flexibility and dynamics of a system. youtube.com For a flexible molecule like 1-phenylethane-1,2-diamine, which has several rotatable bonds, MD simulations can be used to explore its conformational energy landscape. bigchem.eu

This analysis would identify the most stable conformers (low-energy spatial arrangements) and the energy barriers for converting between them. nih.govsoton.ac.uk Understanding the preferred conformations is critical, as the shape of the molecule often dictates its biological activity or its role in catalysis. Despite the utility of this method, specific MD studies and detailed conformational analyses for 1-phenylethane-1,2-diamine are not documented in scientific publications. The gauche conformation of the related ethane-1,2-diamine is known to be more stable than its anti-conformation due to intramolecular hydrogen bonding, a factor that would likely influence the conformational landscape of its phenyl-substituted derivative as well.

Modeling of Ligand-Metal Interactions and Binding Mechanisms

1-Phenylethane-1,2-diamine, with its two nitrogen atoms, can act as a bidentate ligand, forming coordination complexes with metal ions. semanticscholar.orgfarmaciajournal.com Computational modeling is a key tool for investigating how this ligand binds to a metal center. mdpi.comresearchgate.net

Using methods like DFT, researchers can model the structure of the resulting metal complex, calculate the strength of the ligand-metal bonds, and analyze the electronic interactions that stabilize the complex. This type of analysis helps explain the stability and reactivity of such complexes. rsc.org While studies exist for complexes of other diamines nih.gov, specific computational models detailing the binding mechanism of 1-phenylethane-1,2-diamine with various metals are currently absent from the literature.

Table 2: Illustrative Data from a Modeled Ligand-Metal Interaction Study This table is hypothetical and illustrates the type of data that would be generated in such a study.

| Metal Ion | Coordination Geometry | Binding Energy (kcal/mol) | M-N Bond Length (Å) |

|---|---|---|---|

| Copper(II) | Distorted Square Planar | -45.5 | 2.01 |

| Nickel(II) | Octahedral | -40.2 | 2.08 |

Prediction of Reaction Pathways and Selectivity in Diamine-Mediated Processes

Chiral diamines are frequently used as catalysts or ligands in asymmetric synthesis, where they control the stereochemical outcome of a reaction. researchgate.net Computational chemistry can be employed to predict the most likely reaction pathways and to understand the origin of enantioselectivity. scielo.brresearchgate.net

By calculating the energies of transition states and intermediates for different possible pathways, researchers can determine the most energetically favorable route. mdpi.com For a reaction catalyzed by a complex of 1-phenylethane-1,2-diamine, this would involve modeling the interaction of the catalyst with the reactants and identifying the key steric and electronic factors that favor the formation of one enantiomer over the other. nih.gov At present, such detailed mechanistic studies specifically involving 1-phenylethane-1,2-diamine have not been published.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For the free base, 1-phenylethane-1,2-diamine (B1297429), ¹H NMR spectroscopy allows for the identification and assignment of each unique proton in the structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the ethane (B1197151) backbone. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.25–7.38 ppm). The protons on the ethane chain, specifically at the chiral center (C1) and the adjacent methylene (B1212753) group (C2), present characteristic chemical shifts and coupling patterns that are crucial for structural confirmation.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. This technique is instrumental in confirming the carbon skeleton of the molecule. The spectrum shows distinct resonances for the two aliphatic carbons and the carbons of the phenyl ring, including the quaternary carbon attached to the ethane chain and the various protonated aromatic carbons.

While detailed conformational studies often require more advanced NMR experiments (like NOESY for through-space correlations), the fundamental ¹H and ¹³C spectra provide the necessary foundation for unambiguous structural verification. The data presented below is for the free base, 1-phenylethane-1,2-diamine.

Table 1: ¹H NMR Spectral Data of 1-Phenylethane-1,2-diamine Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|

Data sourced from a study on the synthesis of diamine derivatives. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data of 1-Phenylethane-1,2-diamine

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 144.5 | C (quaternary, aromatic) |

| 128.5 | CH (aromatic) |

| 127.0 | CH (aromatic) |

| 126.5 | CH (aromatic) |

| 57.0 | CH (aliphatic, C1) |

Note: Specific ¹³C NMR data for 1-phenylethane-1,2-diamine is available in spectral databases such as SpectraBase. nih.gov The values presented here are representative chemical shifts for the key carbon environments.

Mass Spectrometry (MS) for Identification and Purity Confirmation of Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 1-phenylethane-1,2-diamine and its derivatives, MS is routinely used to confirm their identity and assess purity.

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from a mixture and then ionized. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For 1-phenylethane-1,2-diamine (C₈H₁₂N₂), the expected molecular weight is approximately 136.19 g/mol . nih.gov The presence of a peak at this m/z value in the mass spectrum serves as strong evidence for the compound's identity.

Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, acts as a molecular fingerprint. Common fragmentation pathways for this compound would include the cleavage of the C-C bond on the ethane backbone or the loss of amine groups, leading to characteristic fragment ions.

When synthesizing derivatives of 1-phenylethane-1,2-diamine, for instance, by acylation or alkylation of the amine groups, MS is used to confirm the success of the reaction. The mass spectrum of the product will show a molecular ion peak corresponding to the increased molecular weight of the derivative, confirming the addition of the new functional group and allowing for the verification of its purity. Spectral databases confirm the existence of GC-MS data for the parent compound, 1-phenylethane-1,2-diamine. nih.gov

X-ray Crystallography for Absolute Configuration and Detailed Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique can precisely map the positions of atoms in a molecule and a crystal lattice, providing unambiguous information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters.

For a chiral compound like 1-phenylethane-1,2-diamine, which exists as a pair of enantiomers, X-ray crystallography of a single crystal of one enantiomer (or a salt thereof, such as the dihydrochloride) can determine its absolute stereochemistry (R or S configuration). This is achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between a molecule and its non-superimposable mirror image.

A successful crystallographic analysis of 1-phenylethane-1,2-diamine dihydrochloride (B599025) would yield a detailed structural model, illustrating the conformation of the molecule in the solid state and the intricate network of hydrogen bonds between the ammonium (B1175870) groups and the chloride ions. This information is invaluable for understanding intermolecular interactions that govern the crystal packing.

Despite the power of this technique, a search of crystallographic databases indicates that the crystal structure of 1-phenylethane-1,2-diamine or its dihydrochloride salt has not been publicly reported. Therefore, while X-ray crystallography remains the gold standard for absolute configuration determination, specific experimental data such as unit cell dimensions, space group, and atomic coordinates for this particular compound are not available in the reviewed literature.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotation) for Enantiomeric Purity

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are fundamental for distinguishing between enantiomers and quantifying the enantiomeric purity of a sample.

Optical Rotation is the property of a chiral substance to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). One enantiomer will rotate light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate light by an equal magnitude in the counter-clockwise (-) direction (levorotatory). A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation. By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can determine its enantiomeric excess (ee), a measure of its purity.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength. Enantiomers produce mirror-image CD spectra, making this technique highly effective for their differentiation and for studying their conformational properties in solution. The specific shape and sign of the CD signals can be related to the stereochemistry of the molecule.

An exploration of 1-Phenylethane-1,2-diamine dihydrochloride reveals its significant potential in shaping the future of chemical synthesis and materials science. This article delves into the emerging applications and future research directions centered on this versatile chemical compound.

Future Research Directions and Emerging Applications

The scaffold of 1-phenylethane-1,2-diamine (B1297429) is a cornerstone for innovation in catalysis, materials science, and synthetic chemistry. Its inherent chirality and structural features make it a prime candidate for developing next-generation chemical technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.